
4-Chlor-2-methylsulfanyl-6-phenylpyrimidin
Übersicht
Beschreibung
4-Chloro-2-methylsulfanyl-6-phenylpyrimidine is a heterocyclic compound with the molecular formula C11H9ClN2S It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the fourth position, a methylsulfanyl group at the second position, and a phenyl group at the sixth position
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-methylsulfanyl-6-phenylpyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antiviral agents.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a tool compound in studying enzyme interactions and cellular pathways.
Biochemische Analyse
Biochemical Properties
4-Chloro-2-methylsulfanyl-6-phenylpyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect signaling pathways and cellular processes. Additionally, 4-Chloro-2-methylsulfanyl-6-phenylpyrimidine can bind to specific receptors on cell surfaces, modulating their activity and downstream effects .
Cellular Effects
The effects of 4-Chloro-2-methylsulfanyl-6-phenylpyrimidine on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in cell proliferation and apoptosis, leading to changes in cell growth and survival. Additionally, 4-Chloro-2-methylsulfanyl-6-phenylpyrimidine can impact metabolic pathways by modulating the activity of enzymes involved in glycolysis and oxidative phosphorylation .
Molecular Mechanism
At the molecular level, 4-Chloro-2-methylsulfanyl-6-phenylpyrimidine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the target. Furthermore, 4-Chloro-2-methylsulfanyl-6-phenylpyrimidine can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-2-methylsulfanyl-6-phenylpyrimidine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Chloro-2-methylsulfanyl-6-phenylpyrimidine remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-Chloro-2-methylsulfanyl-6-phenylpyrimidine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range produces optimal results without causing toxicity .
Metabolic Pathways
4-Chloro-2-methylsulfanyl-6-phenylpyrimidine is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, this compound can influence the activity of enzymes involved in the citric acid cycle and fatty acid metabolism, leading to changes in energy production and lipid synthesis. These interactions can have significant implications for cellular metabolism and overall physiological function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methylsulfanyl-6-phenylpyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyrimidine precursor.
Methylsulfanylation: The methylsulfanyl group is introduced at the second position using methylthiolating agents like methylthiol or dimethyl disulfide.
Phenylation: The phenyl group is introduced at the sixth position through a coupling reaction, often using phenylboronic acid and a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of 4-Chloro-2-methylsulfanyl-6-phenylpyrimidine may involve:
Batch Processing: Utilizing large-scale reactors to carry out the chlorination, methylsulfanylation, and phenylation steps sequentially.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2-methylsulfanyl-6-phenylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction reactions to modify the pyrimidine ring or the substituents.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted pyrimidines with various functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced pyrimidine derivatives.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-methylsulfanyl-6-phenylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methylsulfanyl groups play a crucial role in binding to the active sites of these targets, modulating their activity. The phenyl group contributes to the compound’s overall stability and lipophilicity, enhancing its bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-4-methylsulfanyl-6-phenylpyrimidine
- 4-Chloro-2-methylsulfanyl-5-phenylpyrimidine
- 4-Chloro-2-methylsulfanyl-6-(4-methylphenyl)pyrimidine
Uniqueness
4-Chloro-2-methylsulfanyl-6-phenylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biologische Aktivität
4-Chloro-2-methylsulfanyl-6-phenylpyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its structural features, including a chloro substituent, methylsulfanyl group, and phenyl group, contribute to its diverse interactions with biological targets.
- Molecular Formula : C₁₂H₈ClN₃S
- Molecular Weight : 261.73 g/mol
The biological activity of 4-Chloro-2-methylsulfanyl-6-phenylpyrimidine is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Notably, derivatives of this compound have been shown to inhibit the activity of certain kinases by binding to ATP-binding sites, thus disrupting critical signaling pathways involved in cell proliferation and survival.
Anticancer Properties
Research indicates that derivatives of 4-Chloro-2-methylsulfanyl-6-phenylpyrimidine exhibit significant anticancer properties. For example, studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines by modulating key signaling pathways. The following table summarizes findings related to its anticancer activity:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast Cancer) | 5.2 | Induction of apoptosis |
HeLa (Cervical Cancer) | 3.8 | Inhibition of cell proliferation |
A549 (Lung Cancer) | 4.5 | Disruption of mitochondrial function |
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases .
Case Studies
Several studies have explored the efficacy and safety of 4-Chloro-2-methylsulfanyl-6-phenylpyrimidine derivatives:
-
Study on Anticancer Activity :
- Objective : To evaluate the cytotoxic effects on various cancer cell lines.
- Findings : The study reported a dose-dependent inhibition of cell growth in MCF-7 and HeLa cells, with IC50 values indicating potent activity compared to standard chemotherapeutics.
- Study on Anti-inflammatory Properties :
Applications in Medicinal Chemistry
4-Chloro-2-methylsulfanyl-6-phenylpyrimidine serves as a valuable building block in the synthesis of various pharmaceutical agents targeting kinase enzymes and other proteins involved in disease pathways. Its derivatives are being investigated for their potential use in drug development aimed at treating cancer and inflammatory diseases .
Eigenschaften
IUPAC Name |
4-chloro-2-methylsulfanyl-6-phenylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2S/c1-15-11-13-9(7-10(12)14-11)8-5-3-2-4-6-8/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEESGEQPRKDJCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)Cl)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10287168 | |
Record name | pyrimidine, 4-chloro-2-(methylthio)-6-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10287168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91063-60-4 | |
Record name | NSC49449 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49449 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | pyrimidine, 4-chloro-2-(methylthio)-6-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10287168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.